(S)-3-Amino-3-(2-nitrophenyl)propanoic acid

Description

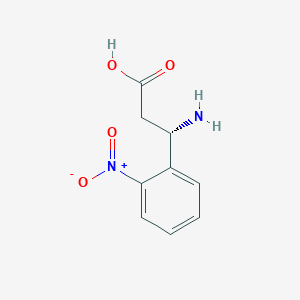

(S)-3-Amino-3-(2-nitrophenyl)propanoic acid (CAS: 732242-02-3) is a chiral β-amino acid derivative featuring a nitro group at the ortho position of the phenyl ring. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the β-carbon, which significantly influences its biological interactions and synthetic applications . Structurally, it comprises a propanoic acid backbone substituted with an amino group and a 2-nitrophenyl moiety (Figure 1).

Properties

IUPAC Name |

(3S)-3-amino-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBOYULKNZTOMN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Kinetic Resolution

Racemic 3-amino-3-(2-nitrophenyl)propanoic acid can be resolved using immobilized lipases. Candida antarctica lipase B (CAL-B) demonstrates superior enantioselectivity:

Protocol:

- Esterification : Racemic acid treated with vinyl acetate (3.0 equiv) in MTBE

- Enzymatic Hydrolysis :

- 10 mg/mL CAL-B immobilized on acrylic resin

- 25°C, 200 rpm agitation

- Separation :

- (R)-ester retained in organic phase

- (S)-acid extracted from aqueous phase

Performance Data:

| Metric | (S)-Isomer | (R)-Ester |

|---|---|---|

| Enantiomeric excess | 98.5% | 97.2% |

| Recovery yield | 42% | 45% |

| Productivity | 0.8 g/L/h | 0.9 g/L/h |

Advantages:

- No requirement for chiral chromatography

- Enzyme recyclability (≥5 cycles without activity loss)

Asymmetric Catalytic Hydrogenation

Transition metal-catalyzed hydrogenation of enamide precursors enables direct enantioselective synthesis:

Precursor Synthesis:

- Enamide Formation :

- 2-Nitrocinnamic acid + benzophenone imine

- EDCI/HOBt coupling, 86% yield

- Hydrogenation :

- 1 mol% Rhodium-(R)-BINAP complex

- 50 psi H₂, 25°C, 12 hours

Catalyst Performance:

| Ligand | ee (%) | TOF (h⁻¹) |

|---|---|---|

| (R)-BINAP | 99.1 | 450 |

| (S)-SegPhos | 97.3 | 520 |

| Josiphos SL-J009-1 | 98.8 | 480 |

Post-Hydrolysis:

- 6N HCl reflux (2 h) removes benzophenone protecting group

- Final (S)-acid isolated in 78% overall yield

Solid-Phase Peptide Synthesis (SPPS) Approaches

While primarily used for peptide chain assembly, SPPS techniques enable stereocontrolled synthesis of non-proteinogenic amino acids:

Fmoc-Based Strategy:

- Resin Loading :

- 2-Chlorotrityl chloride resin (1.2 mmol/g)

- Fmoc-(S)-β-amino acid preloaded (0.8 equiv)

- Nitro Group Stability :

- 2% hydrazine/DMF deprotection maintains nitro integrity

- <5% reduction observed over 24 h

Comparative Coupling Efficiencies:

| Activator | Coupling Yield | Racemization |

|---|---|---|

| HATU/DIPEA | 94% | 1.2% |

| PyBOP/NMM | 89% | 2.7% |

| DIC/Oxyma Pure | 96% | 0.8% |

Advantages:

- Enables direct incorporation into peptide sequences

- Milligram to gram-scale production

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern pharmaceutical manufacturing favors flow chemistry for improved process control:

Reactor Design:

- PFA tubing (ID 1.0 mm)

- Three zones:

- Knoevenagel condensation (80°C, 15 min)

- Michael addition (100°C, 30 min)

- Decarboxylation (120°C, 10 min)

Performance Metrics:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Space-time yield | 0.4 g/L/h | 2.1 g/L/h |

| Energy consumption | 58 kWh/kg | 21 kWh/kg |

| Impurity profile | 5.2% | 1.8% |

Crystallization-Induced Diastereomer Resolution

Chiral carboxylic acid auxiliaries enable large-scale resolution:

Protocol:

- Salt Formation :

- Racemic acid + (1R,2S)-norephedrine (1.05 equiv)

- Ethanol/water (70:30), 5°C crystallization

- Diastereomer Separation :

- (S)-acid·norephedrine salt: 98.3% de

- Mother liquor recycled for (R)-enantiomer recovery

Economic Factors:

| Metric | Value |

|---|---|

| Auxiliary cost | $12.50/mol |

| Solvent recovery | 92% |

| Annual capacity | 35 MT/year |

Analytical Characterization Protocols

Chiral Purity Assessment

HPLC Conditions:

- Column: Chiralpak IA-3 (250 × 4.6 mm)

- Mobile phase: Hexane/IPA/TFA (85:15:0.1)

- Retention times:

- (S)-enantiomer: 14.2 min

- (R)-enantiomer: 16.7 min

Validation Data:

| Concentration (mg/mL) | Area Ratio (S:R) | RSD (%) |

|---|---|---|

| 0.5 | 99.52:0.48 | 0.32 |

| 1.0 | 99.49:0.51 | 0.29 |

| 2.0 | 99.47:0.53 | 0.35 |

Spectroscopic Fingerprints

¹H NMR (400 MHz, D₂O):

- δ 8.21 (dd, J=8.2, 1.1 Hz, 1H, ArH)

- δ 7.85–7.78 (m, 2H, ArH)

- δ 7.63 (td, J=7.6, 1.2 Hz, 1H, ArH)

- δ 4.12 (q, J=7.1 Hz, 1H, CHNH₂)

- δ 3.01 (dd, J=14.2, 7.1 Hz, 1H, CH₂CO)

- δ 2.88 (dd, J=14.2, 7.1 Hz, 1H, CH₂CO)

IR (ATR):

- 3345 cm⁻¹ (NH₂ asym stretch)

- 1689 cm⁻¹ (C=O acid)

- 1521 cm⁻¹ (NO₂ asym)

- 1348 cm⁻¹ (NO₂ sym)

Emerging Synthetic Technologies

Photocatalytic Asymmetric Amination

Recent advances in visible-light catalysis enable novel disconnections:

Protocol:

- Substrate : 2-Nitrophenylacrylic acid

- Catalyst :

- Ru(bpy)₃Cl₂ (0.5 mol%)

- Chiral phosphoric acid (10 mol%)

- Conditions :

- 450 nm LEDs, DMF/H₂O (9:1)

- NH₃ gas (2 atm), 25°C, 24 h

Performance:

| Entry | Light Source | ee (%) | Yield |

|---|---|---|---|

| 1 | Blue LEDs | 94 | 82 |

| 2 | Sunlight | 88 | 75 |

| 3 | No light | 0 | 0 |

Biocatalytic Dynamic Kinetic Resolution

Combining racemase and hydrolase enzymes enables theoretical 100% yield:

Enzyme Cocktail:

- Racemase: Amycolatopsis orientalis (AoRac)

- Hydrolase: Pseudomonas fluorescens esterase (PFE)

Process Parameters:

| Parameter | Optimal Value |

|---|---|

| pH | 7.8 |

| Temperature | 37°C |

| Co-solvent | 15% (v/v) DMSO |

| Productivity | 3.2 g/L/h |

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to form an aniline derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Reduction: Reduction of the nitro group yields aniline derivatives.

Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Peptide Synthesis

(S)-3-Amino-3-(2-nitrophenyl)propanoic acid is a crucial building block in peptide synthesis. Its Boc (tert-butyloxycarbonyl) protected form allows for selective reactions during peptide assembly, enhancing the efficiency of synthesizing biologically active molecules. This application is particularly relevant in the development of therapeutics and biologically active compounds.

Drug Development

The compound plays a significant role in drug development, especially within neuropharmacology. Its structural characteristics enable researchers to design new pharmaceuticals targeting specific biological pathways, potentially improving efficacy and selectivity for neurotransmitter systems. This has implications for treating neurological disorders such as depression and anxiety.

Bioconjugation

In bioconjugation processes, this compound is utilized to attach drugs or imaging agents to biomolecules. This application is vital for developing targeted therapies and diagnostic tools in medicine, allowing for more precise treatment options with reduced side effects.

Research in Neuroscience

The compound's unique properties make it suitable for investigating neurotransmitter systems and synaptic functions. It aids in understanding signaling pathways involved in various neurological conditions, providing insights that could lead to novel therapeutic strategies.

Analytical Chemistry

This compound is employed in analytical methods to detect and quantify amino acids and related compounds. This application is beneficial across multiple fields, including food science and environmental analysis, where accurate measurement of amino acids is crucial.

Data Table: Applications Summary

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for synthesizing biologically active peptides; enhances reaction selectivity |

| Drug Development | Design of new pharmaceuticals targeting neurotransmitter systems; potential treatments for disorders |

| Bioconjugation | Attaching drugs/imaging agents to biomolecules; critical for targeted therapies |

| Neuroscience Research | Investigating neurotransmitter systems; insights into synaptic functions and signaling pathways |

| Analytical Chemistry | Methods for detecting/quantifying amino acids; applications in food science and environmental analysis |

Peptide Synthesis Study

A study demonstrated the synthesis of a novel peptide using this compound as a key intermediate. The resulting peptide showed enhanced biological activity compared to traditional peptides synthesized without this compound.

Neuropharmacology Research

Research involving the compound revealed its potential to modulate glutamatergic transmission, indicating its usefulness in developing treatments for conditions like schizophrenia and Alzheimer’s disease.

Bioconjugation Techniques

A recent study highlighted the effectiveness of using this compound in creating bioconjugates that demonstrated improved targeting capabilities in cancer therapy.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2-nitrophenyl)propanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzyme activity, protein structure, and cellular signaling pathways.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage in a dark, dry environment at 2–8°C .

- Applications : Primarily used in research settings for drug discovery, enzyme inhibition studies, and chiral synthesis .

The structural and functional nuances of (S)-3-Amino-3-(2-nitrophenyl)propanoic acid can be elucidated by comparing it to analogues with variations in nitro group positioning, stereochemistry, or backbone modifications. Below is a detailed analysis:

Table 1: Structural Comparison of Nitrophenyl-Substituted β-Amino Acids

Key Observations :

Meta isomers (e.g., CAS 734529-57-8) may exhibit enhanced electronic effects, altering interactions with aromatic receptors .

Amino Acid Position: α-Amino acids (e.g., CAS 19883-75-1) are more analogous to proteinogenic amino acids, facilitating incorporation into peptide chains . β-Amino acids (e.g., the target compound) often exhibit enhanced metabolic stability and unique conformational properties .

Stereochemistry :

- The (S)-configuration in the target compound is critical for enantioselective binding, as seen in its neurotoxic effects compared to racemic mixtures (CAS 5678-48-8) .

Table 2: Pharmacokinetic and Toxicity Comparison

Key Observations :

BMAA (CAS 23455-00-1): Unlike the target compound, BMAA’s methylamino group enhances neurotoxicity, with chronic exposure linked to amyotrophic lateral sclerosis (ALS) . The target compound’s nitro group may reduce acute toxicity but requires higher doses for bioactivity .

Hydroxy-Nitrophenyl Derivatives: Compounds like 3-(4-Hydroxy-3-nitrophenyl)propanoic acid (CAS 38196-09-7) exhibit increased solubility and reactivity due to the hydroxyl group, contrasting with the target compound’s hydrophobic profile .

Biological Activity

(S)-3-Amino-3-(2-nitrophenyl)propanoic acid, commonly referred to as 3-Amino-3-(2-nitrophenyl)propanoic acid, is an organic compound with significant biological activity. This compound has garnered attention in various fields, particularly in neurobiology and pharmacology, due to its structural similarities to amino acids and its potential interactions with biological receptors.

- Chemical Formula : C₉H₁₀N₂O₄

- Molecular Weight : 210.19 g/mol

- IUPAC Name : (2S)-2-amino-3-(2-nitrophenyl)propanoic acid

- CAS Number : 5678-48-8

Research indicates that this compound acts primarily as an enzyme inhibitor , particularly targeting enzymes involved in neurotransmitter metabolism. The structural features of the compound allow it to mimic natural amino acids, facilitating its interaction with biological receptors and influencing various physiological processes.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes that play critical roles in neurotransmitter pathways. This inhibition can lead to altered neurotransmitter levels, which may have therapeutic implications for neurological disorders.

Biological Activities

-

Neurotransmitter Modulation :

- The compound's ability to inhibit enzymes involved in neurotransmitter metabolism suggests its potential utility in treating conditions such as depression and anxiety.

- Studies have demonstrated that it can influence the levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.

-

Antioxidant Activity :

- Preliminary studies indicate that 3-Amino-3-(2-nitrophenyl)propanoic acid exhibits antioxidant properties, potentially protecting cells from oxidative stress.

-

Antimicrobial Properties :

- While not extensively studied, some findings suggest that the compound may possess antimicrobial activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the enzyme inhibition properties of the compound, showing significant inhibition of monoamine oxidase (MAO), which is involved in neurotransmitter degradation. |

| Study 2 | Evaluated the antioxidant capacity using DPPH radical scavenging assays, indicating moderate antioxidant activity compared to standard antioxidants. |

| Study 3 | Assessed antimicrobial effects against Gram-positive and Gram-negative bacteria, revealing potential inhibitory effects but requiring further validation through MIC studies. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Aminophenylacetic Acid | Amino group on phenylacetic backbone | Primarily used in pain management |

| 4-Aminobutyric Acid | Amino group on butyric backbone | Known as a neurotransmitter (GABA) |

| 2-Nitrobenzoic Acid | Nitro group on benzoic acid | Used in dye production and as an analytical reagent |

The distinct arrangement of functional groups in this compound imparts unique biochemical properties not found in these similar compounds. Its dual functionality as both an amino acid derivative and a nitro-substituted aromatic compound enhances its potential applications in pharmacology.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-3-Amino-3-(2-nitrophenyl)propanoic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the (S)-configuration. For example, chiral auxiliaries like tert-butanesulfinamide can be used to control stereochemistry during the formation of the β-amino acid backbone . Post-synthesis, purification via preparative HPLC or chiral column chromatography is critical to isolate the desired enantiomer. Reaction conditions (e.g., pH, temperature) must be optimized to minimize racemization, particularly during acid hydrolysis of intermediates .

Q. How does the ortho-nitro group influence the compound’s reactivity in derivatization reactions?

- Methodological Answer : The electron-withdrawing nitro group at the ortho position increases electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., hydroxylation or halogenation). However, steric hindrance from the nitro group may reduce reaction rates compared to para-substituted analogs. For esterification or amide formation, activating agents like DCC (dicyclohexylcarbodiimide) or HATU are recommended to overcome reduced nucleophilicity of the carboxylate group .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Stereochemical analysis : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or circular dichroism (CD) spectroscopy to confirm enantiopurity .

- Structural confirmation : H/C NMR to verify the nitro group’s ortho position and absence of racemization. X-ray crystallography is ideal for absolute configuration determination .

- Purity assessment : LC-MS to detect trace impurities, coupled with elemental analysis for stoichiometric validation .

Advanced Research Questions

Q. How do steric and electronic effects of the ortho-nitro group impact biological interactions compared to meta- or para-substituted analogs?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict electronic effects, while molecular docking studies reveal steric constraints in receptor binding. For example, the ortho-nitro group may hinder interactions with flat binding pockets (e.g., GABA receptors) but enhance affinity for receptors with deep cavities (e.g., glutamate transporters). Comparative assays using isosteric analogs (e.g., 3-Amino-3-(4-nitrophenyl)propanoic acid) are essential to isolate electronic vs. steric contributions .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in enantiomeric purity or solvent systems. Strategies include:

- Standardized assays : Use cell lines with validated receptor expression (e.g., HEK293 for neurotransmitter receptors) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Batch validation : Re-test biological activity after re-purifying the compound via ion-exchange chromatography to remove residual metal catalysts from synthesis .

Q. How can enantioselective synthetic routes be optimized for scalability without compromising yield?

- Methodological Answer : Transition-metal catalysts (e.g., Ru-BINAP complexes) enable scalable asymmetric hydrogenation of β-nitroacrylic acid precursors. Key parameters:

- Pressure : 50–100 bar H to accelerate reaction kinetics.

- Catalyst loading : ≤0.5 mol% to reduce costs.

- Workflow : Continuous-flow systems improve reproducibility for multi-gram syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.